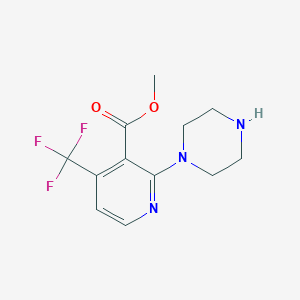

Methyl 2-piperazino-4-(trifluoromethyl)nicotinate

Description

Methyl 2-piperazino-4-(trifluoromethyl)nicotinate is a nicotinic acid derivative characterized by a pyridine backbone substituted with a piperazino group at position 2 and a trifluoromethyl (CF₃) group at position 3. The methyl ester at the carboxyl position enhances its stability and bioavailability, making it a compound of interest in medicinal chemistry and drug development. Piperazino substituents are known to influence pharmacokinetic properties, such as solubility and receptor binding, while the CF₃ group contributes to metabolic stability and lipophilicity. This compound’s synthesis likely follows analogous methods to other nicotinate derivatives, involving nucleophilic substitution or coupling reactions, as seen in recent patent literature .

Properties

IUPAC Name |

methyl 2-piperazin-1-yl-4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O2/c1-20-11(19)9-8(12(13,14)15)2-3-17-10(9)18-6-4-16-5-7-18/h2-3,16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNPNANNUFNWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1N2CCNCC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-piperazino-4-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound belongs to the class of nicotinic acid derivatives, characterized by the presence of a trifluoromethyl group and a piperazine moiety. These structural features contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. It may function as an agonist or antagonist at specific receptors, modulating enzyme activity and influencing gene expression. Understanding these interactions is crucial for elucidating its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate promising antibacterial effects.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Anthelmintic Activity

In addition to its antibacterial properties, the compound exhibits anthelmintic activity. In assays conducted on earthworms, it demonstrated significant paralysis effects, indicating potential for development into new anthelmintic drugs.

| Compound | Earthworm Species | Paralysis Time (min) | Death Time (min) |

|---|---|---|---|

| This compound | Pheretima posthuma | 10 | 30 |

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various nicotinic acid derivatives, including this compound. The findings indicated that this compound possessed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- Anthelmintic Efficacy : Another research project focused on the anthelmintic properties of piperazine derivatives. The results suggested that this compound exhibited superior paralysis effects compared to standard treatments like albendazole.

Research Findings

Research has shown that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, contributing to its biological activity. Molecular docking studies have also provided insights into its binding affinities with target proteins, supporting its potential as a lead compound in drug development.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Key Observations:

Steric and Binding Profiles: The piperazino group’s bulkiness could enhance binding to receptors with larger hydrophobic pockets, whereas the amino group in the analog may favor interactions with polar residues.

Metabolic Stability: The piperazino group’s cyclic structure may reduce metabolic degradation compared to the primary amine in the analog, extending half-life in biological systems.

Research Implications and Limitations

- Synthetic Challenges: The target compound’s synthesis is inferred to be more complex than its analog due to the need for introducing the piperazino moiety, which may require protective group strategies or specialized catalysts .

- Biological Activity: While neither compound’s specific bioactivity is detailed in the provided evidence, structural analogs with CF₃ and amine groups are frequently explored as kinase inhibitors or antimicrobial agents.

- Data Gaps : Direct experimental data (e.g., solubility, IC₅₀ values) for the target compound are absent in the cited sources. Further studies are needed to validate its physicochemical and pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.